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Compound of Interest

2-(2-Methoxy-5-
Compound Name:
methylphenyl)ethanamine

CAS No.: 46035-71-6

Cat. No.: B1608439

Get Quote

Introduction & Structural Basis

Rigorous structural validation of 2-(2-Methoxy-5-methylphenyl)ethanamine (CAS: N/A for
specific isomer, analogous to 2-methoxy-5-methylphenethylamine) is critical due to its
positional isomerism with other psychoactive phenethylamines (e.g., 2C-D analogs).[2] This
compound features a primary amine ethyl chain at position 1, a methoxy ether at position 2,
and a methyl group at position 5 of the phenyl ring.

Distinguishing this specific substitution pattern (1,2,5-trisubstituted benzene) from its isomers
(e.g., 2,4- or 2,3-substituted analogs) requires precise interpretation of aromatic coupling
constants in NMR and fingerprint regions in FTIR.

Target Molecule Specifications
e IUPAC Name: 2-(2-Methoxy-5-methylphenyl)ethanamine[1][2]
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e Molecular Formula: C
H
NO[2][3]
« Molecular Weight: 165.23 g/mol [1][2]
« Key Moieties: Primary Amine (~NH
), Methoxy (-OCH
), Aromatic Methyl (-CH
).
Methodology 1: FTIR Spectroscopy|[2][4][5][6]

FTIR is the primary rapid-screening tool to confirm functional group integrity and differentiate
the free base from its salt forms (e.g., Hydrochloride).

Experimental Protocol

Sample Preparation:

o Free Base (Oil): Use the Attenuated Total Reflectance (ATR) module.[1][2] Place 10 pL of the
neat oil directly onto the diamond crystal.[1]

o HCI Salt (Solid): Prepare a KBr Pellet (1-2 mg sample ground with 100 mg dry KBr) or use
Diamond ATR with high pressure clamp.[1][2]

Instrument Parameters:
+ Range: 4000 — 400 cm

[2]

e Resolution: 4 cm

e Scans: 32 (minimum) to reduce signal-to-noise ratio.
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e Background: Air (ATR) or Pure KBr pellet.[1][2]

Spectral Interpretation Guide

The following table outlines the diagnostic bands expected for the free base and HCI salt

forms.
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BENGHE

Functional
Group

Mode

Free Base
Frequency (cm

)

HCI Salt
Frequency (cm

)

Diagnostic
Note

Primary Amine

N-H Stretch

3300-3400
(Doublet)

N/A

The "doublet”
(sym/asym)
confirms a
primary amine.[2]
Disappears in
salt form.[1][2]

Ammonium

N-H Stretch

N/A

2800-3200
(Broad)

Broad, strong
band obscuring
C-H region;
indicates salt

formation.[1]

Methoxy Ether

C-O Stretch

1230-1260
(Asym)

1230-1260

Strong intensity.
[1][2] Key for 2-
methoxy
identification.

Methyl/Methylen
e

C-H Stretch

2850-2960

2850-2960

Sharp peaks
sitting on top of
ammonium
broadness in
salts.[1][2]

Aromatic Ring

C=C Stretch

1450-1600

1450-1600

Multiple sharp
bands confirming

benzene ring.[1]

[2]

Substitution

Pattern

C-H Bending

(OOP)

800-860

800-860

1,2,5-substitution
typically shows
two bands
(isolated H vs

adjacent H).
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Critical Check: If the spectrum shows a broad band from 3500-2500 cm

but lacks the distinct N-H doublet at ~3350 cm

, your sample is likely the salt form or wet. Dry the sample or perform a basic
extraction to isolate the free base for confirmation.[1]

Methodology 2: NMR Spectroscopy (H & C)

NMR provides the definitive structural proof, specifically resolving the regiochemistry of the
methyl and methoxy substituents.

Experimental Protocol

Solvent Selection:
e CDCI

(Chloroform-d): Preferred for Free Base.[1][2] Allows observation of exchangeable —NH
protons (usually broad singlet ~1.5 ppm).[1][2]

e DMSO-d

: Preferred for HCI Salts.[1][2] The acidic protons (—NH

) appear as a broad singlet at 8.0-8.5 ppm.[1][2]
Acquisition Parameters (400 MHz+ recommended):
e Pulse Sequence: Standard 1D Proton (zg30).[1][2]
o Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).

e Scans (NS): 16 (1H), 1024 (13C).[2]
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e Reference: TMS (0.00 ppm) or Residual Solvent (CDCI

7.26 ppm).[1][2]

Predicted Chemical Shifts & Assignment (H NMR in
CDCI)

Based on substituent effects (Methoxy: ortho-shielding; Methyl: weak shielding) and 2-
methoxyphenethylamine analogs:
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Position

Type

Shift (

ppm)

Multiplicity

Integration

Coupling (

)1
Assighment
Logic

Ar-H

Aromatic

6.6-6.9

Doublet (d)

1H

H-3 (Ortho to
OMe).[1][2]
Shielded by
OMe.[1][2]

Ar-H

Aromatic

69-7.1

Doublet of
Doublets (dd)

1H

H-4.[1][2]
Coupled to H-
3 (ortho) and
H-6 (meta).

Ar-H

Aromatic

69-7.1

Singlet (d,
small J)

1H

H-6.[1][2]
Isolated by C-
5 Methyl.[1]
[2] May show
weak meta
coupling.[1]
[2]

-OCH

Methoxy

3.80

Singlet (s)

3H

Distinct sharp
singlet.[1][2]
Diagnostic for

2-position.

Ar-CH

Methylene

28-29

Triplet (t)

2H

Benzylic
protons.[1][2]

-CH

Methylene

29-3.0

Triplet (t)

2H

Adjacent to
Nitrogen.[1]
[2]

Ar-CH

Methyl

2.25-2.30

Singlet (s)

3H

Aromatic
methyl group.
[1][2]
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Exchangeabl

, e.[1][2] Shifts
-NH ) Broad Singlet ]
Amine 13-20 2H with
(brs) :
concentration

/water.[1][2]

Structural Logic (Self-Validation):

« Integration Ratio: The ratio of Aromatic : Methoxy : Methyl protons must be 3 : 3 : 3.[1][2]
Deviation suggests impurity.[1][2]

o Coupling Verification: Look for the ortho-coupling (~8 Hz) between H-3 and H-4. H-6 should
appear as a singlet or a finely split doublet (meta-coupling ~1-2 Hz), confirming the 1,2,5-
substitution pattern. If you see two large doublets (8 Hz) and two doublets (8 Hz), you may
have a 1,4-disubstituted impurity.

Characterization Workflow

The following diagram illustrates the logical flow for characterizing the compound from

synthesis to purity assay.
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Crude Reaction Mixture

Acid/Base Extraction

(Isolate Free Base)

FTIR Screening
(Target: 3300 cm-1 Doublet)

Convert to HCI Salt
& Recrystallize

1H & 13C NMR
(CDCI3 or DMSO-d6)

Data Validation:
1. Integration 3:3:3
2. Ortho-Coupling Check

Certified Reference Material

Click to download full resolution via product page

Figure 1: Step-by-step decision tree for the isolation and spectroscopic validation of
phenethylamine derivatives.
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Troubleshooting & Quality Control
Common Issues

o Water Peak Interference: In CDCI

, water appears ~1.56 ppm, often overlapping with the amine protons.

o Solution: Add a drop of Dngcontent-ng-c3932382896="" _nghost-ng-c1874552323=""
class="inline ng-star-inserted">

0O.[1][2] The amine and water peaks will disappear (exchange) and merge into the HDO
peak (~4.8 ppm), confirming the assignment.

o Carbonate Contamination: Primary amines absorb CO
from air to form carbamates.[1][2]
o Detection: Look for an extra carbonyl peak in
C NMR (~158 ppm) or broad IR bands ~1650 cm

[11[2]

o Prevention:[1][2] Store free base under Nitrogen/Argon.[1][2] Characterize immediately or
convert to HCI salt.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2. 2-(2-Methoxyethoxy)ethanamine | C5SH13NO2 | CID 520530 - PubChem
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3. 2,5-Dimethoxyphenethylamine [webbook.nist.gov]
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To cite this document: BenchChem. [Application Note: Spectroscopic Characterization of 2-
(2-Methoxy-5-methylphenyl)ethanamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1608439/docs#application-note-spectroscopic-
characterization-of-2-2-methoxy-5-methylphenyl-ethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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